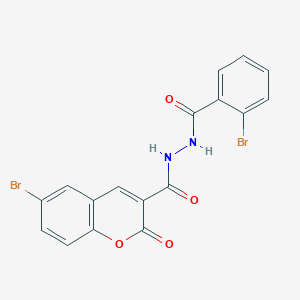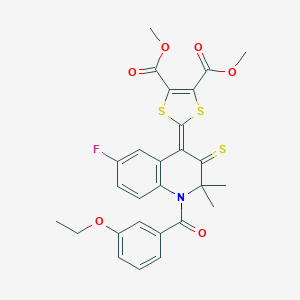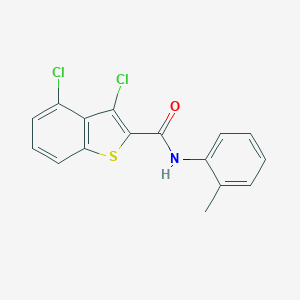![molecular formula C19H16FNO5 B335839 (4Z)-2-(2-FLUOROPHENYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B335839.png)
(4Z)-2-(2-FLUOROPHENYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-2-(2-FLUOROPHENYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound features a fluorophenyl group and a trimethoxybenzylidene group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(2-FLUOROPHENYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 2-fluorobenzaldehyde with 2,3,4-trimethoxybenzaldehyde in the presence of a suitable base and catalyst. The reaction conditions may include:
Solvent: Common solvents such as ethanol or methanol.
Catalyst: Acidic or basic catalysts like p-toluenesulfonic acid or sodium hydroxide.
Temperature: Reactions are often conducted at elevated temperatures (e.g., 60-80°C) to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(2-FLUOROPHENYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, particularly at the fluorophenyl or trimethoxybenzylidene groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-2-(2-FLUOROPHENYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, this compound could be investigated for its potential as a pharmaceutical agent. The presence of fluorine and methoxy groups may enhance its bioactivity and metabolic stability.
Medicine
In medicine, derivatives of oxazoles are often explored for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may exhibit similar activities and could be a candidate for drug development.
Industry
Industrially, this compound might be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for (4Z)-2-(2-FLUOROPHENYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or nucleic acids, modulating their activity. The fluorophenyl group could enhance binding affinity to certain proteins, while the trimethoxybenzylidene group might influence the compound’s overall pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
(4Z)-2-(2-chlorophenyl)-4-(2,3,4-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one: Similar structure with a chlorine atom instead of fluorine.
(4Z)-2-(2-fluorophenyl)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one: Contains a sulfur atom in place of oxygen in the oxazole ring.
(4Z)-2-(2-fluorophenyl)-4-(2,3,4-trimethoxybenzylidene)-1,3-oxazol-5(4H)-thione: Features a sulfur atom double-bonded to the oxazole ring.
Uniqueness
The uniqueness of (4Z)-2-(2-FLUOROPHENYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C19H16FNO5 |
|---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
(4Z)-2-(2-fluorophenyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H16FNO5/c1-23-15-9-8-11(16(24-2)17(15)25-3)10-14-19(22)26-18(21-14)12-6-4-5-7-13(12)20/h4-10H,1-3H3/b14-10- |
InChI Key |
FKTVZCLFAVFOKM-UVTDQMKNSA-N |
SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3F)OC)OC |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3F)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3F)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B335758.png)
![N'-[(2-allylphenoxy)acetyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B335760.png)
![3-(4-Methylphenyl)-2-[(4-methylphenyl)imino]-5-(2-methyl-3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B335763.png)
![5-(3-Ethoxy-4-hydroxybenzylidene)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B335764.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B335765.png)
![1-{2-oxo-2-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethyl}pyrrolidine-2,5-dione](/img/structure/B335766.png)
![3-(Methylsulfanyl)-6-(2,3,4-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B335768.png)
![6-bromo-N'-[(2-isopropyl-5-methylphenoxy)acetyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B335771.png)
![6-bromo-2-oxo-N'-[(4-propylphenoxy)acetyl]-2H-chromene-3-carbohydrazide](/img/structure/B335772.png)


![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B335780.png)
![Propyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B335781.png)
